molecular formula C10H8BrFN2O2S2 B2615713 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide CAS No. 1771023-86-9

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide

Cat. No.: B2615713
CAS No.: 1771023-86-9
M. Wt: 351.21
InChI Key: LXXNVOCQNCZWII-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C10H8BrFN2O2S2 and a molecular weight of 351.22 g/mol . It is characterized by the presence of a bromo and fluoro substituent on the benzene ring, along with a sulfonamide group attached to a thiazole ring. This compound is typically a pale-yellow to yellow-brown solid .

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-(4-methylthiazol-2-yl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with 4-methylthiazole-2-amine under suitable conditions . The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Properties

IUPAC Name

4-bromo-2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2S2/c1-6-5-17-10(13-6)14-18(15,16)9-3-2-7(11)4-8(9)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNVOCQNCZWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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